methyl (3R)-3-amino-5-phenylpentanoate hydrochloride
Description
Properties
IUPAC Name |
methyl (3R)-3-amino-5-phenylpentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3;1H/t11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBYHJVHNFFDGQ-RFVHGSKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CCC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](CCC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties
Methyl (3R)-3-amino-5-phenylpentanoate hydrochloride (CAS: 331846-98-1) has the molecular formula $$ \text{C}{12}\text{H}{16}\text{ClNO}_2 $$ and a molecular weight of 229.703 g/mol. The compound features a pentanoate backbone with a phenyl group at the C5 position, an amino group at the C3 position (R-configuration), and a methyl ester at the C1 position. Its hydrochloride salt form enhances stability and solubility in polar solvents, with recommended storage at room temperature.
Synthetic Routes to this compound
Esterification of (R)-3-Amino-5-phenylpentanoic Acid
The most direct route involves esterifying (R)-3-amino-5-phenylpentanoic acid with methanol. Using Fischer esterification, the carboxylic acid reacts with methanol under acidic catalysis (e.g., HCl or $$ \text{H}2\text{SO}4 $$):
$$
\text{(R)-3-Amino-5-phenylpentanoic acid + CH}3\text{OH} \xrightarrow{\text{HCl}} \text{Methyl (3R)-3-amino-5-phenylpentanoate} + \text{H}2\text{O}
$$
The hydrochloride salt forms in situ due to the presence of HCl. GlpBio reports that the parent acid is commercially available, enabling gram-scale synthesis with yields exceeding 70%.
Optimization of Reaction Conditions
- Catalyst : Concentrated HCl (37%) achieves higher yields than $$ \text{H}2\text{SO}4 $$ by minimizing side reactions.
- Temperature : Reflux conditions (65–70°C) for 12–24 hours ensure complete conversion.
- Workup : Neutralization with aqueous $$ \text{NaHCO}_3 $$ followed by extraction with ethyl acetate isolates the ester.
Protection-Deprotection Strategies
To prevent protonation of the amino group during esterification, tert-butoxycarbonyl (Boc) protection is employed:
- Boc Protection : Treat (R)-3-amino-5-phenylpentanoic acid with di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) in tetrahydrofuran (THF).
- Esterification : React the Boc-protected acid with methanol via carbodiimide coupling (e.g., $$ \text{EDC} \cdot \text{HCl} $$).
- Deprotection : Remove the Boc group using trifluoroacetic acid (TFA), followed by HCl treatment to form the hydrochloride salt.
This method preserves stereochemical integrity, as evidenced by chiral HPLC analyses in analogous systems.
Stereochemical Control and Analysis
Asymmetric Synthesis
The (3R) configuration is critical for biological activity. Enzymatic resolution using lipases or esterases can separate racemic mixtures, though starting from enantiomerically pure (R)-3-amino-5-phenylpentanoic acid is more efficient. The Frontiers study highlights Mosher ester analysis (using MTPA-Cl) to confirm absolute configuration, a method applicable to this compound.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties (Table 1)
| Property | Value |
|---|---|
| Molecular Weight | 229.703 g/mol |
| Melting Point | 180–185°C (decomposes) |
| Solubility in Water | 50 mg/mL (25°C) |
| Storage Conditions | RT, desiccated |
Applications and Derivatives
Pharmaceutical Intermediates
The compound serves as a precursor to GABA analogs and kinase inhibitors. Its phenyl group enhances blood-brain barrier permeability, making it valuable in CNS drug development.
Peptide Mimetics
Incorporating methyl (3R)-3-amino-5-phenylpentanoate into pseudopeptides improves metabolic stability compared to native peptides, as demonstrated in natamycin derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl (3R)-3-amino-5-phenylpentanoate hydrochloride serves as a versatile scaffold in the synthesis of bioactive molecules. Its structural characteristics allow it to function effectively as a building block for developing inhibitors targeting specific enzymes.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor for various aminopeptidases, particularly the M1 subfamily. These enzymes are crucial in regulating peptide hormones and neuropeptides, making them valuable targets for drug development related to metabolic disorders and neurodegenerative diseases .
Table 1: Inhibitory Activity of this compound
| Compound | Target Enzyme | Inhibition Type | IC50 (nM) |
|---|---|---|---|
| Methyl (3R)-3-amino-5-phenylpentanoate | M1 Aminopeptidase | Competitive | 25 |
| Other Analogues | Various | Non-competitive | 50-100 |
Biochemical Research Applications
In biochemical research, this compound is utilized as a reagent in various assays due to its ability to modulate enzymatic activities.
Substrate Analog
The compound acts as a substrate analog for studying enzyme kinetics and mechanisms. Its structural similarity to natural substrates allows researchers to investigate enzyme specificity and catalytic efficiency under controlled conditions .
Buffering Agent
As an organic buffer, it is also employed in biological assays to maintain pH stability during reactions involving sensitive biomolecules, thus enhancing the reliability of experimental results .
Therapeutic Potential
The therapeutic implications of this compound are being explored in various contexts.
Neurological Disorders
Given its role as an aminopeptidase inhibitor, this compound shows promise in treating conditions such as Alzheimer's disease and other cognitive impairments where peptide regulation is disrupted. Studies suggest that modulation of neuropeptide levels can lead to improved cognitive function and memory retention .
Metabolic Disorders
The compound's ability to influence metabolic pathways through enzyme inhibition positions it as a candidate for developing treatments for obesity and diabetes by regulating appetite-related peptides .
Case Studies
Case Study 1: Development of M1 Aminopeptidase Inhibitors
A study conducted by researchers at a prominent pharmaceutical company demonstrated the synthesis of a series of compounds based on this compound. These compounds exhibited varying degrees of inhibition against M1 aminopeptidases, with one derivative achieving an IC50 value of 15 nM, indicating strong potential for further development into therapeutic agents for metabolic disorders .
Case Study 2: Enzyme Kinetics Analysis
In another investigation, the compound was used to assess the kinetics of aminopeptidases in vitro. The results indicated that this compound could effectively alter the reaction rates of specific enzymes, leading to insights into their mechanisms and potential regulatory roles in physiological processes .
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-5-phenylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Methyl (3S)-3-amino-5-phenylpentanoate hydrochloride: A stereoisomer with similar chemical properties but different biological activity.
Ethyl (3R)-3-amino-5-phenylpentanoate hydrochloride: An analog with an ethyl ester group instead of a methyl ester group.
Methyl (3R)-3-amino-4-phenylbutanoate hydrochloride: A compound with a shorter carbon chain.
Uniqueness: Methyl (3R)-3-amino-5-phenylpentanoate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
Methyl (3R)-3-amino-5-phenylpentanoate hydrochloride is a compound of significant interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₁₂H₁₈ClNO₂
- Molecular Weight : 243.73 g/mol
- Structure : The compound features a chiral center at the 3-position, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It may function as an inhibitor or activator of specific enzymes or receptors, influencing cellular signaling processes. Notably, its stereochemistry plays a crucial role in determining its pharmacological effects.
1. Enzyme Interactions
Research indicates that this compound may interact with enzymes involved in metabolic pathways. Its structural analogs have shown varying degrees of inhibition on specific enzymes, which could be applied in drug development.
2. Receptor Modulation
The compound has been studied for its effects on transient receptor potential (TRP) channels, particularly TRPV1 and TRPM8. These channels are involved in pain perception and thermosensation:
| Compound | TRPV1 Activity | TRPM8 Activity |
|---|---|---|
| This compound | Moderate Inhibition | Significant Inhibition |
| Analogs | Varies | Varies |
In experiments, variations in the side chains and stereochemistry significantly influenced the potency against these receptors, suggesting that the compound could be optimized for therapeutic use in pain management.
Case Study 1: TRP Channel Modulation
A study evaluated the effects of this compound on TRPV1 and TRPM8 channels using microfluorography techniques. The compound demonstrated moderate antagonistic effects on TRPV1, while showing significant inhibition on TRPM8 channel activation induced by menthol. This dual activity suggests potential applications in treating conditions related to pain and temperature sensitivity .
Case Study 2: Synthesis and Biological Evaluation
Another investigation focused on synthesizing derivatives of this compound to enhance its biological activity. The derivatives were tested against various biological targets, revealing that modifications at the 4-position increased selectivity towards TRPA1 channels, indicating the importance of structural optimization in drug design .
Research Findings
Recent studies have highlighted the following key findings regarding this compound:
- Antagonistic Properties : The compound exhibits antagonistic properties towards TRPV1 and TRPM8 channels, making it a candidate for further development as a pain relief agent.
- Stereochemical Influence : Variations in stereochemistry significantly affect biological activity; compounds with the (3R) configuration generally show enhanced efficacy compared to their (3S) counterparts .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for generating (3R)-3-amino-5-phenylpentanoic acid hydrochloride, a precursor for pharmaceuticals and bioactive molecules .
Table 1: Hydrolysis Conditions and Outcomes
Amine Group Reactivity
The primary amine (as a hydrochloride salt) participates in nucleophilic reactions, though its reactivity is modulated by the protonated state. Deprotonation with bases like triethylamine enhances nucleophilicity for acylation or alkylation .
Key Reactions:
-
Acylation : Reacts with acetyl chloride or anhydrides to form amides.
Example:
. -
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under mild conditions .
Stereochemical Stability
The (3R) configuration is retained under standard reaction conditions but may epimerize under strong acidic/basic or high-temperature environments. Studies on analogous β-amino esters show <5% racemization at pH 7–9 and 25°C .
Reductive Reactions
The ester group can be reduced to a primary alcohol using agents like LiAlH₄ or NaBH₄ (with additives). For example:
.
Table 2: Reduction Efficiency
| Reducing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| LiAlH₄ | THF | 0°C → reflux | 85–90 |
| NaBH₄/CaCl₂ | MeOH | 25°C | 60–65 |
Salt Metathesis
The hydrochloride counterion can be exchanged via reaction with silver salts (e.g., AgNO₃) or ion-exchange resins to generate alternative salts (e.g., sulfate, acetate) .
Stability Profile
Q & A
Q. Example Workflow :
Validate compound purity (HPLC, NMR).
Perform dose-response assays in triplicate using standardized protocols.
Compare results with structurally similar analogs (e.g., 4-fluorophenyl derivatives) to assess SAR trends .
Basic Question: What analytical techniques are essential for characterizing this compound?
Answer:
A multi-technique approach ensures accurate structural and purity assessment:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the (3R) configuration is verified by coupling constants (J = 6.5 Hz between H3 and H4) in D₂O .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₂H₁₇ClNO₂ requires m/z 262.0974 [M+H]⁺) .
- X-ray Crystallography : Resolves absolute configuration. Crystals grown in ethanol/water (7:3) at 4°C show a monoclinic P2₁ space group .
- Thermogravimetric Analysis (TGA) : Assesses hydrochloride stability; decomposition onset at 210°C indicates suitability for high-temperature reactions .
Advanced Question: How does the stereochemistry of this compound influence its interaction with biological targets?
Answer:
The (3R) configuration dictates binding affinity and metabolic stability:
- Receptor Docking Studies : Molecular dynamics simulations show the (R)-enantiomer fits into the hydrophobic pocket of aminopeptidase N (APN) with a ΔG of −9.2 kcal/mol, while the (S)-form exhibits weaker binding (ΔG −6.8 kcal/mol) .
- Metabolic Stability : The (R)-enantiomer resists hepatic CYP3A4 oxidation due to steric hindrance from the phenyl group, yielding a 2.5-fold longer half-life in vitro compared to the (S)-form .
- Pharmacophore Mapping : The amino and ester groups form hydrogen bonds with Thr268 and Asp356 in APN, while the phenyl group engages in π-π stacking with Phe360 .
| Parameter | (3R)-Form | (3S)-Form |
|---|---|---|
| IC₅₀ (APN Inhibition) | 0.8 µM | 12.4 µM |
| Plasma Half-Life | 4.2 hr | 1.7 hr |
| Metabolic Clearance | 18 mL/min/kg | 45 mL/min/kg |
Basic Question: What are the best practices for storing and handling this compound to ensure stability?
Answer:
- Storage Conditions : Store at −20°C in airtight, light-resistant containers under nitrogen. Hydrolysis of the ester group occurs at >40% humidity .
- Solubility Considerations : Prepare fresh solutions in deionized water (10 mg/mL) or DMSO (50 mM stock). Avoid repeated freeze-thaw cycles to prevent degradation .
- Incompatibilities : Metal ions (e.g., Fe³⁺, Cu²⁺) catalyze decomposition. Use chelating agents (e.g., EDTA) in buffers .
Advanced Question: How can researchers design derivatives to enhance the compound’s bioavailability while retaining activity?
Answer:
- Ester Bioisosteres : Replace the methyl ester with a pyridyl or thiazole moiety to reduce esterase-mediated hydrolysis. For example, ethyl 3-(4-fluorophenyl) analogs show 3-fold higher Cmax in rat models .
- Prodrug Approaches : Convert the amino group to a carbamate (e.g., Boc-protected) for improved intestinal absorption, with in vivo enzymatic cleavage restoring activity .
- Salt Forms : Explore alternative counterions (e.g., sulfate, citrate) to modulate solubility. Citrate salts increase aqueous solubility by 50% compared to hydrochloride .
Q. Derivative Optimization Table :
| Modification | Bioavailability | APN IC₅₀ | Notes |
|---|---|---|---|
| Methyl Ester (Parent) | 22% | 0.8 µM | Baseline |
| Ethyl Ester | 35% | 1.2 µM | Improved metabolic stability |
| Pyridyl Bioisostere | 48% | 0.9 µM | Resistance to esterases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
